molecular formula C23H27N3 B12879331 2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine CAS No. 918969-99-0

2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine

Cat. No.: B12879331
CAS No.: 918969-99-0
M. Wt: 345.5 g/mol
InChI Key: UNYKWQWZWZPVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a pyrrolidinylpropyl group and a p-tolyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrolidinylpropyl Group: The final step involves the nucleophilic substitution reaction of the intermediate compound with 3-(pyrrolidin-1-yl)propylamine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of quinoline derivatives with oxidized side chains.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Oxidized quinoline derivatives with modified side chains.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation, depending on the specific biological context.

Comparison with Similar Compounds

N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine can be compared with other quinoline derivatives to highlight its uniqueness:

    Similar Compounds: Examples include chloroquine, quinine, and mefloquine.

    Comparison: Unlike chloroquine and quinine, which are primarily used as antimalarial agents, N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine has a broader range of potential applications, including antimicrobial and anticancer activities. Its unique structural features, such as the pyrrolidinylpropyl group, contribute to its distinct biological properties.

Properties

CAS No.

918969-99-0

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine

InChI

InChI=1S/C23H27N3/c1-18-9-11-19(12-10-18)22-17-23(20-7-2-3-8-21(20)25-22)24-13-6-16-26-14-4-5-15-26/h2-3,7-12,17H,4-6,13-16H2,1H3,(H,24,25)

InChI Key

UNYKWQWZWZPVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.